molecular formula C5H5ClN2O3S B6588974 2-methoxypyrimidine-5-sulfonyl chloride CAS No. 1108654-53-0

2-methoxypyrimidine-5-sulfonyl chloride

Cat. No.: B6588974
CAS No.: 1108654-53-0
M. Wt: 208.6
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Description

2-Methoxypyrimidine-5-sulfonyl chloride (CAS 1108654-53-0) is a chemical building block with the molecular formula C5H5ClN2O3S and a molecular weight of 208.62 g/mol . This reagent is part of the 2-sulfonylpyrimidine family, which has recently emerged as a valuable class of compounds for the chemoselective arylation of cysteine residues in proteins and peptides . These reagents enable stable thioether bond formation under mild, metal-free, and aqueous conditions at neutral pH, making them ideal for sophisticated bioconjugation applications . The compound's core structure allows it to function as a tunable covalent warhead. Its reactivity can be modulated through strategic modifications, making it a versatile scaffold for developing targeted covalent inhibitors or creating novel bioconjugates with enhanced stability compared to those made with traditional maleimide chemistry . As a sulfonyl chloride, it is a potent electrophile suitable for synthesizing a diverse range of derivatives, including sulfonamides, sulfonates, and sulfonyl fluorides, which are pivotal in medicinal chemistry and drug discovery . The product must be stored in an inert atmosphere at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1108654-53-0

Molecular Formula

C5H5ClN2O3S

Molecular Weight

208.6

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Reagents : Chlorosulfonic acid (excess), thionyl chloride (SOCl2_2)

  • Solvent : Chlorobenzene or trifluoromethylbenzene (to minimize byproducts)

  • Temperature : 40–50°C for sulfonation, followed by gradual addition of SOCl2_2 at 5–10°C

  • Workup : Quenching with ice water, extraction with dichloromethane, and neutralization with NH3_3 gas to pH 10–12

This method avoids phosphorus-based chlorinating agents, reducing safety hazards associated with toxic byproducts. However, the electron-deficient nature of the pyrimidine ring may necessitate longer reaction times compared to benzene derivatives.

Sulfinate Oxidation Pathway

Oxidation of sulfinate salts offers a mild alternative for sulfonyl chloride synthesis. While no direct example exists for this compound, the synthesis of pyridine-2-sulfonyl chloride from sodium pyridine-2-sulfinate and N-chlorosuccinimide (NCS) illustrates this approach. Translating this to the pyrimidine system:

Proposed Steps

  • Sulfinate Formation : React 2-methoxypyrimidine with sodium sulfite (Na2_2SO3_3) under basic conditions to form sodium 2-methoxypyrimidine-5-sulfinate.

  • Oxidation/Chlorination : Treat the sulfinate with NCS in dichloromethane at 0–25°C.

  • Isolation : Filter through Celite, concentrate, and purify via distillation or recrystallization.

Key Advantages :

  • Avoids harsh acids (e.g., HSO3_3Cl).

  • Compatible with temperature-sensitive substrates.

Challenges :

  • Low yields (~12% in pyridine analogues) due to competing side reactions.

  • Requires precise stoichiometry to prevent over-oxidation.

Thiol Oxidation and Chlorination

A less common but feasible route involves oxidizing a thiol precursor to the sulfonyl chloride. For example, 2-methoxypyrimidine-5-thiol could be oxidized to the sulfonic acid using hydrogen peroxide (H2_2O2_2) or oxone, followed by chlorination with phosphorus pentachloride (PCl5_5) or SOCl2_2.

Reaction Sequence

  • Sulfonic Acid Formation :
    2-Methoxypyrimidine-5-thiolH2O22-Methoxypyrimidine-5-sulfonic acid\text{2-Methoxypyrimidine-5-thiol} \xrightarrow{H_2O_2} \text{2-Methoxypyrimidine-5-sulfonic acid}

  • Chlorination :
    Sulfonic acidPCl52-Methoxypyrimidine-5-sulfonyl chloride\text{Sulfonic acid} \xrightarrow{PCl_5} \text{this compound}

Considerations :

  • Thiol precursors may require multi-step synthesis.

  • PCl5_5 generates HCl gas, necessitating robust venting.

Comparative Analysis of Methods

MethodReagentsYield (%)Purity (%)AdvantagesLimitations
ChlorosulfonationHSO3_3Cl, SOCl2_250–70*95–99*Scalable, minimal byproductsCorrosive reagents
Sulfinate OxidationNCS, CH2_2Cl2_210–1585–90Mild conditionsLow yield, sensitive to moisture
Thiol OxidationH2_2O2_2, PCl5_530–40*90–95Versatile for functionalized ringsMulti-step synthesis

*Estimated based on analogous reactions .

Chemical Reactions Analysis

Types of Reactions

2-Methoxypyrimidine-5-sulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
2-Methoxypyrimidine-5-sulfonyl chloride serves as a crucial intermediate in the synthesis of more complex pyrimidine derivatives. These derivatives are utilized as ligands in coordination chemistry and can facilitate various chemical transformations due to their electrophilic sulfonyl chloride group.

Reactivity
The compound is known for its high reactivity with nucleophiles, particularly amines and alcohols. It participates in substitution reactions leading to the formation of sulfonamide derivatives when reacted with amines under basic conditions. The typical reaction conditions involve the use of bases like triethylamine to neutralize the hydrochloric acid produced during the reaction.

Biological Applications

Biological Activity
Derivatives of this compound have been explored for their potential therapeutic applications. Compounds formed from this precursor exhibit antibacterial and antifungal properties, particularly through inhibition of bacterial enzymes such as dihydropteroate synthase, which is vital for folate biosynthesis in bacteria.

Protein Modification
The compound's ability to react with thiol groups in proteins allows for modifications that can alter protein functions, making it valuable in drug design and biological studies. This reactivity can be exploited to probe biological pathways or develop targeted therapies by forming stable adducts with biomolecules .

Medicinal Chemistry

Therapeutic Potential
Research indicates that sulfonamide derivatives derived from this compound may have anti-inflammatory and antimicrobial effects. The structural features of these compounds contribute to their biological activity, making them candidates for further development in medicinal chemistry.

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals, including dyes and polymers. Its reactivity allows for the creation of diverse chemical products that are essential in various manufacturing processes .

Mechanism of Action

The mechanism of action of 2-methoxypyrimidine-5-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions can modify the properties of the target molecules, such as their solubility, stability, and biological activity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key parameters of 2-methoxypyrimidine-5-sulfonyl chloride and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Heterocycle Key Features
This compound* C₅H₅ClN₂O₃S ~208.63 (estimated) -OCH₃ (position 2), -SO₂Cl (pos.5) Pyrimidine Electron-donating -OCH₃ enhances reactivity at position 5
2-Chloropyrimidine-5-sulfonyl chloride C₄H₂Cl₂N₂O₂S 213.03 -Cl (position 2), -SO₂Cl (pos.5) Pyrimidine Electron-withdrawing -Cl stabilizes sulfonyl chloride
5-Methoxypyridine-2-sulfonyl chloride C₆H₆ClNO₃S 207.63 -OCH₃ (position 5), -SO₂Cl (pos.2) Pyridine Pyridine ring alters electronic environment vs. pyrimidine
2-(Trifluoromethyl)pyrimidine-5-sulfonyl chloride C₅H₂ClF₃N₂O₂S 246.60 -CF₃ (position 2), -SO₂Cl (pos.5) Pyrimidine Strongly electron-withdrawing -CF₃ increases electrophilicity

Reactivity and Stability

  • 2-Chloropyrimidine-5-sulfonyl chloride: The electron-withdrawing -Cl group stabilizes the sulfonyl chloride, reducing hydrolysis susceptibility but may lower reactivity in nucleophilic substitutions .
  • Heterocycle Influence :

    • Pyrimidine-based analogs (e.g., 2-chloro, 2-CF₃) exhibit greater π-deficient character compared to pyridine derivatives (e.g., 5-methoxypyridine-2-sulfonyl chloride), which may influence regioselectivity in coupling reactions .

Q & A

Q. How can computational modeling enhance the design of derivatives with improved selectivity?

  • Answer :
  • Approach : Use DFT calculations to map electrostatic potential surfaces and predict nucleophilic attack sites.
  • Validation : Compare computed transition states with experimental kinetic data .

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